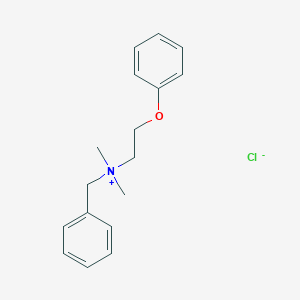
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride
Description
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its cationic surfactant properties, which make it effective in disrupting microbial cell membranes, thus exhibiting antimicrobial activity .
Properties
CAS No. |
13928-81-9 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H22NO.ClH/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RMYXKLARNIPDRT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Synonyms |
Bephenium chloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-phenoxyethyl)ammonium chloride typically involves the reaction of chloro-2-phenoxyethane with dimethylamine to produce dimethylamino-2-phenoxyethane. This intermediate is then reacted with benzyl chloride in acetone, leading to the formation of benzyldimethyl(2-phenoxyethyl)ammonium chloride .
Industrial Production Methods
Industrial production of benzyldimethyl(2-phenoxyethyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the chloride ion in the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Scientific Research Applications
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its antimicrobial properties.
Medicine: Studied for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and disinfectants due to its surfactant properties
Mechanism of Action
The mechanism of action of benzyldimethyl(2-phenoxyethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Miramistin: Known for its broad-spectrum antimicrobial activity.
Uniqueness
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its phenoxyethyl group enhances its lipophilicity, making it more effective in disrupting microbial cell membranes compared to some other quaternary ammonium compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


